Tetradecyl acetate
Overview
Description
Tetradecyl acetate, also known as myristyl acetate, is an organic compound with the molecular formula C16H32O2. It is an ester derived from tetradecanol and acetic acid. This compound is commonly found in nature as a component of pheromones in various insects and is used in the fragrance industry due to its pleasant odor .
Mechanism of Action
Target of Action
Tetradecyl acetate, also known as myristyl acetate, is primarily used as a sex pheromone . It is produced by female Ctenopseustis obliquana, a species of moth . The primary targets of this compound are the male moths of the same species .
Mode of Action
The mode of action of this compound is based on its role as a sex pheromone. It is released by female moths to attract males for mating . The compound interacts with the olfactory receptors of the male moths, triggering a behavioral response that leads them towards the source of the pheromone .
Biochemical Pathways
This binding triggers a signal transduction pathway that leads to a behavioral response .
Pharmacokinetics
As a pheromone, it is likely to be volatile and easily dispersed in the environment, facilitating its detection by male moths .
Result of Action
The primary result of the action of this compound is the attraction of male moths to the females for mating . This compound can disrupt the mating of pest species, making it potentially useful for pest control .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment. Temperature and humidity might also impact the volatility and stability of the compound .
Biochemical Analysis
Biochemical Properties
Tetradecyl acetate has been identified as a sex pheromone produced by Ctenopseustis obliquana females . It interacts with specific receptors in the antennae of the male insects, triggering a series of biochemical reactions that lead to the attraction of the male towards the female .
Cellular Effects
As a sex pheromone, it is known to influence cell signaling pathways in insects, particularly those related to mating behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors in the antennae of insects. This binding triggers a signal transduction pathway, leading to changes in gene expression and behavior .
Temporal Effects in Laboratory Settings
It is known that the effectiveness of pheromones like this compound can vary over time due to factors such as degradation and changes in environmental conditions .
Dosage Effects in Animal Models
It is known that the response to pheromones can vary depending on the concentration, with higher concentrations typically leading to stronger responses .
Metabolic Pathways
It is known that it is produced from acetic acid and tetradecanol, suggesting that it may be involved in fatty acid metabolism .
Transport and Distribution
As a lipophilic compound, it is likely to be transported through the cell membrane and distributed within lipid-rich areas of the cell .
Subcellular Localization
As a lipophilic compound, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl acetate can be synthesized through the esterification of tetradecanol with acetic acid. The reaction typically involves heating tetradecanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
C14H29OH+CH3COOH→C14H29OCOCH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the acetylation of tetradecanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water and an acid or base catalyst to yield tetradecanol and acetic acid.
Oxidation: It can be oxidized to produce tetradecanoic acid.
Reduction: Reduction of this compound can yield tetradecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Hydrolysis: Tetradecanol and acetic acid.
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Scientific Research Applications
Tetradecyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: this compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industry, it is also explored for its potential in biodegradable lubricants and surfactants
Comparison with Similar Compounds
Dodecyl acetate: Similar in structure but with a shorter carbon chain.
Hexadecyl acetate: Similar in structure but with a longer carbon chain.
Octadecyl acetate: Another similar compound with an even longer carbon chain.
Uniqueness: Tetradecyl acetate is unique due to its optimal chain length, which provides a balance between hydrophobicity and volatility, making it particularly effective as a pheromone and in fragrance applications .
Properties
IUPAC Name |
tetradecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUIFSIQMVYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862341 | |
Record name | Myristyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-59-5 | |
Record name | Tetradecyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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